Edifoligide is a synthetic oligonucleotide designed as a decoy for the E2F transcription factor, primarily targeting the prevention of neointimal hyperplasia and vein graft failure in cardiovascular applications. Initially developed by Corgentech Inc., it has been investigated for its potential to enhance the patency of vein grafts following coronary artery bypass graft surgery. Despite its promising mechanism, clinical trials have shown mixed results regarding its efficacy.
Edifoligide is derived from the need to address complications associated with vascular surgeries, particularly those involving autologous vein grafts. It was initially developed for clinical use in the early 2000s, with significant studies such as the PREVENT IV trial assessing its effectiveness in preventing vein graft failure.
The synthesis of Edifoligide involves solid-phase synthesis techniques commonly used for oligonucleotides. This process allows for precise control over the sequence and modifications of nucleotides, resulting in a double-stranded structure.
The synthesis typically follows these steps:
The final product, Edifoligide, has a complex structure characterized by multiple phosphorothioate linkages that enhance its stability in biological systems .
The molecular formula of Edifoligide is . Its structure consists of a backbone made up of alternating sugar and phosphate groups, with specific modifications that enhance binding to the E2F transcription factor.
Edifoligide functions primarily through its interaction with E2F transcription factors. When it binds to these factors, it prevents them from activating genes associated with cell proliferation, thereby inhibiting neointimal hyperplasia.
Edifoligide acts by binding to E2F transcription factors, which play crucial roles in regulating the cell cycle and gene expression related to cell proliferation. This binding inhibits the transcriptional activity of E2F-target genes involved in smooth muscle cell proliferation and migration.
Clinical studies have demonstrated that while Edifoligide shows potential in preclinical settings (e.g., rabbit models), its efficacy in human trials has been less conclusive. The PREVENT IV trial indicated no significant difference in vein graft failure rates compared to placebo .
Relevant data indicate that Edifoligide's structural modifications contribute significantly to its pharmacological profile, allowing it to withstand degradation by nucleases present in biological environments .
Edifoligide has been primarily investigated for its applications in cardiovascular medicine, particularly:
Despite its discontinuation in further development phases due to limited efficacy demonstrated in clinical trials, Edifoligide remains a noteworthy example of innovative approaches using oligonucleotide technology in vascular biology .
CAS No.: 3306-52-3
CAS No.: 1955-68-6
CAS No.: 75679-31-1
CAS No.: 4682-50-2
CAS No.: 101141-95-1
CAS No.: 12712-72-0